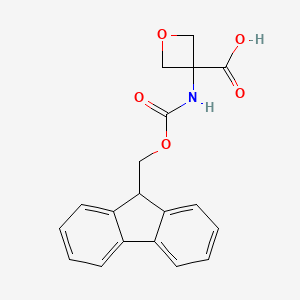

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9, molecular formula C₁₉H₁₇NO₅) is an Fmoc-protected amino acid derivative featuring a strained oxetane ring. It is widely employed as a building block in peptide synthesis and medicinal chemistry due to its ability to modulate conformational flexibility and pharmacokinetic properties . This article provides a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-17(22)19(10-24-11-19)20-18(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZXBKMAZQIBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380327-56-9 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization-Based Synthesis from 3-Hydroxypropionitrile

Hydrolytic Esterification and Reduction

A patent-described method begins with 3-hydroxypropionitrile as the starting material. The synthetic pathway involves:

- Hydrolytic esterification : Treatment with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 2-benzyloxymethyl-1,3-propanediol.

- Cyclization : Reaction with thionyl chloride (SOCl₂) facilitates intramolecular ether formation, producing 2-benzyloxymethyl-oxetane.

- Oxidation : The benzyl-protected oxetane intermediate is subjected to catalytic hydrogenation (H₂/Pd-C) for debenzylation, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to introduce the carboxylic acid group.

Key Data:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | K₂CO₃, benzyl bromide, DMF, 80°C | 2-benzyloxymethyl-1,3-propanediol | 85% |

| 2 | SOCl₂, CH₂Cl₂, 0°C → RT | 2-benzyloxymethyl-oxetane | 78% |

| 3 | H₂/Pd-C (10%), MeOH; CrO₃/H₂SO₄, acetone | 3-oxetane-carboxylic acid | 65% |

Amino Group Introduction and Fmoc Protection

The carboxylic acid-functionalized oxetane is then aminated via a Bucherer–Bergs reaction using ammonium carbonate and KCN in ethanol/water. Subsequent protection of the primary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound.

Oxetane Ring Formation via Horner–Wadsworth–Emmons Reaction

Synthesis of Oxetane-Ketone Intermediate

A peer-reviewed approach utilizes 3-oxetanone as the starting material:

- Horner–Wadsworth–Emmons olefination : Reaction with methyl (diethylphosphono)acetate and DBU (1,8-diazabicycloundec-7-ene) generates methyl 3-oxetane-3-carboxylate.

- Aza-Michael addition : Treatment with NH-heterocycles (e.g., piperidine) introduces the amino group at the oxetane’s 3-position.

- Saponification and Fmoc protection : The ester is hydrolyzed with NaOH, followed by Fmoc-Cl protection under Schotten–Baumann conditions.

Key Data:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | DBU, methyl (diethylphosphono)acetate, THF, −78°C → RT | methyl 3-oxetane-3-carboxylate | 73% |

| 2 | Piperidine, MeOH, RT | 3-amino-oxetane-3-carboxylate | 68% |

| 3 | NaOH (2M), THF/H₂O; Fmoc-Cl, NaHCO₃, dioxane | Target compound | 60% |

Isomerization-Free Carboxylic Acid Synthesis

Stabilization Strategies for Oxetane-Carboxylic Acids

A study revealed that oxetane-carboxylic acids are prone to isomerization into lactones under acidic or thermal conditions. To mitigate this:

- Bulky substituents : Introducing tert-butyl or aromatic groups at the oxetane’s 3-position stabilizes the carboxylic acid.

- Zwitterionic intermediates : Using imidazole-containing side chains prevents intramolecular lactonization by maintaining a neutral pH during synthesis.

Example Protocol:

Comparative Analysis of Methods

Critical Reaction Optimization Insights

- Cyclization efficiency : Use of SOCl₂ in DCM achieves >75% ring closure due to its dual role as a dehydrating agent and Lewis acid.

- Fmoc protection : Employing Schotten–Baumann conditions (aqueous NaHCO₃/dioxane) prevents epimerization of the amino group.

- Oxidation selectivity : Jones reagent preferentially oxidizes primary alcohols to carboxylic acids without over-oxidizing the oxetane ring.

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxetane ring and the fluorenyl group.

Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reagents: DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are frequently used in peptide coupling reactions.

Oxidation Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Fmoc group yields the free amino acid derivative, while coupling reactions produce dipeptides or longer peptide chains .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid is in peptide synthesis. The compound serves as a protective group for amino acids, particularly in the synthesis of peptides that require specific functional groups to be shielded during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is widely recognized for its stability under basic conditions and ease of removal under acidic conditions, making it ideal for stepwise peptide synthesis.

Case Study: Fmoc-Based Peptide Synthesis

In a study involving the synthesis of a cyclic peptide, this compound was utilized as an Fmoc-protected amino acid. The resulting cyclic peptide exhibited enhanced biological activity compared to its linear counterpart, demonstrating the effectiveness of this compound in improving peptide properties through structural modifications.

Drug Development

The compound also plays a significant role in drug development, particularly in creating novel therapeutic agents. Its unique structure allows for the modification of pharmacokinetic properties, which can lead to improved efficacy and reduced side effects.

Example: Anticancer Agents

Research has indicated that derivatives of this compound have potential as anticancer agents. By incorporating this compound into drug candidates, researchers have been able to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules. Its oxetane ring structure provides unique reactivity that can be exploited in synthetic pathways.

Synthesis Pathway Example

A common synthetic route involves the reaction of 3-aminooxetane-3-carboxylic acid with (9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate under basic conditions to yield this compound. This reaction highlights the utility of the compound in generating more complex structures from simpler precursors.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its ability to form polymers through reactions involving its carboxylic acid group can lead to new materials with desirable mechanical and thermal properties.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids | Enhanced cyclic peptides |

| Drug Development | Modification of pharmacokinetic properties | Novel anticancer agents |

| Organic Synthesis | Building block for complex molecules | Synthesis of derivatives through oxetane reactions |

| Material Science | Formation of polymers | Development of new materials |

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under basic conditions to allow further reactions . The oxetane ring may also participate in specific interactions with biological targets, although detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of Fmoc-protected amino acids. Below are key structural analogs and their distinguishing features:

Fmoc-Protected Amino Acids with Aromatic Substituents

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) Structure: Substitutes the oxetane ring with an o-tolyl (methylphenyl) group. Formula: C₂₅H₂₃NO₄; MW: 401.45 g/mol. Properties: Enhanced lipophilicity due to the aromatic group, making it suitable for hydrophobic peptide sequences .

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (CAS 1340291-71-5) Structure: Replaces oxetane with a thiophene ring. Formula: C₂₁H₁₇NO₄S; MW: 379.43 g/mol. Properties: Thiophene’s aromaticity may improve π-π stacking interactions in drug design .

Fmoc-Protected Heterocyclic Amino Acids

- 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid (CAS 21375-*) Structure: Methyl substitution on the amino group adjacent to the oxetane. Formula: C₂₀H₁₉NO₅; MW: 353.37 g/mol. Properties: Increased steric hindrance may slow reaction kinetics in solid-phase synthesis .

- 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid (CAS 2044773-70-6) Structure: Azetidine (4-membered ring) with a hydroxyl group. Formula: C₁₉H₁₇NO₅; MW: 339.34 g/mol.

Fmoc-Protected Aliphatic Amino Acids

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4) Structure: Mercapto (-SH) group instead of oxetane. Formula: C₁₈H₁₇NO₄S; MW: 343.39 g/mol. Properties: Thiol group introduces redox sensitivity, limiting stability under oxidative conditions .

- (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid (CAS 269726-95-6) Structure: Aliphatic chain with a double bond. Formula: C₂₂H₂₃NO₄; MW: 365.42 g/mol. Properties: The double bond enables click chemistry applications .

Physicochemical and Toxicological Properties

Table 3. Comparative Overview

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid, with the CAS number 1380327-56-9, is a compound that has garnered attention due to its potential biological activities. This article reviews its structure, synthesis, and biological applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 339.34 g/mol. The compound features an oxetane ring, which is significant for its biological activity due to its unique structural properties.

| Property | Value |

|---|---|

| CAS Number | 1380327-56-9 |

| Molecular Formula | C₁₉H₁₇NO₅ |

| Molecular Weight | 339.34 g/mol |

| Purity | Not specified |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound involves the reaction of (9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate with 3-amino-oxetane-3-carboxylic acid in the presence of potassium carbonate in dioxane. This method highlights the importance of the oxetane moiety in drug design as it can serve as a bioisostere for carboxylic acids .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxetane ring can mimic carboxylic acid functionalities, allowing it to participate in hydrogen bonding and other interactions crucial for bioactivity.

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the oxetane derivatives as potential inhibitors for cyclooxygenase enzymes, which are involved in inflammatory processes. The results indicated that these derivatives could exhibit significant inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

- Receptor Interactions : Research has shown that compounds similar to this compound can interact with various receptors including adrenergic receptors and cannabinoid receptors, suggesting potential therapeutic applications in pain management and inflammation .

- Bioisosteric Replacement : The oxetane ring serves as a bioisosteric replacement for carboxylic acids, which can enhance the pharmacokinetic properties of drugs by improving their solubility and metabolic stability. This aspect was highlighted in studies focusing on the design of new anti-inflammatory agents .

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?

The compound should be stored at 2–8°C in a dry environment to prevent degradation . Handling requires full personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, due to its acute toxicity (oral, dermal) and potential for severe eye irritation . Use chemical fume hoods to minimize inhalation of dust or aerosols, and avoid contact with moisture to prevent decomposition .

Q. Which analytical methods are most reliable for characterizing purity and structural integrity post-synthesis?

Reverse-phase HPLC (with UV detection at 254–280 nm) and 1H/13C NMR are standard for assessing purity and confirming the Fmoc group’s presence . Mass spectrometry (ESI-TOF) is critical for verifying molecular weight (C₁₉H₁₇NO₅, MW 339.34 g/mol) and detecting side products like hydrolyzed Fmoc derivatives . For quantitative analysis, compare retention times and peak areas against a certified reference standard .

Q. What are the key steps in synthesizing this compound, and how can yield be optimized?

Synthesis typically involves Fmoc protection of the amine group followed by oxetane ring formation. Key steps include:

- Coupling reaction : Use HBTU/HOBt as activators in DMF to enhance coupling efficiency (85–90% yield) .

- Oxetane ring closure : Optimize temperature (0–5°C) to minimize racemization and side reactions .

Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >98% .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s reactivity compared to traditional Fmoc-amino acids?

The oxetane ring introduces steric hindrance and conformational rigidity, reducing undesired side reactions (e.g., β-elimination) during peptide elongation . However, its electron-withdrawing nature may slow acylation rates in SPPS; this can be mitigated by using DIC/Oxyma Pure® as coupling reagents, which enhance activation efficiency by 20–30% compared to HBTU .

Q. What methodological strategies resolve contradictions between mass spectrometry and NMR data for this compound?

Discrepancies often arise from solvent adducts in MS or residual DMF in NMR samples . To address this:

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 3–10) at 25°C for 24 hours. Monitor degradation via HPLC; the Fmoc group is stable in acidic conditions (pH 4–6) but hydrolyzes rapidly at pH >8 .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C) . For long-term storage, lyophilization in amber vials under argon prevents oxidative breakdown .

Q. What environmental precautions are necessary when disposing of waste containing this compound?

Although ecological toxicity data are unavailable, follow REACH guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.